molecular formula C16H21ClN2O B13391258 2-[2-(4-aminophenyl)ethylamino]-1-phenylethanol;hydrochloride

2-[2-(4-aminophenyl)ethylamino]-1-phenylethanol;hydrochloride

Cat. No.: B13391258
M. Wt: 292.80 g/mol
InChI Key: QILVTBCJVNFIDP-UHFFFAOYSA-N
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Description

Chemical Identity: The compound 2-[2-(4-aminophenyl)ethylamino]-1-phenylethanol hydrochloride (CAS: 521284-22-0) is a chiral molecule with an (R)-configuration, as confirmed by its IUPAC name (R)-2-((4-aminophenethyl)amino)-1-phenylethanol hydrochloride . Structurally, it consists of a phenylethanol backbone linked to a 4-aminophenethylamine group via an ethylamino bridge, with a hydrochloride salt enhancing solubility.

Properties

Molecular Formula

C16H21ClN2O

Molecular Weight

292.80 g/mol

IUPAC Name

2-[2-(4-aminophenyl)ethylamino]-1-phenylethanol;hydrochloride

InChI

InChI=1S/C16H20N2O.ClH/c17-15-8-6-13(7-9-15)10-11-18-12-16(19)14-4-2-1-3-5-14;/h1-9,16,18-19H,10-12,17H2;1H

InChI Key

QILVTBCJVNFIDP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(CNCCC2=CC=C(C=C2)N)O.Cl

Origin of Product

United States

Preparation Methods

Tosylate Displacement

  • React (R)-1-phenyl-1,2-ethanediol 2-tosylate with 4-nitrophenylethylamine in THF.
  • Catalytic hydrogenation (Pd/C or Raney Ni) yields the amine hydrochloride.

Chloroethylamine Alkylation

  • Combine R-2-(aminomethyl)benzyl alcohol with 4-(2-chloroethyl)aniline in methanol.
  • Conditions : 60–65°C for 1–48 hours, yielding 75–88% product.

Analytical Data Comparison

Method Catalyst/Solvent Temperature Yield Purity (HPLC)
Catalytic Hydrogenation Pd/C, methanol 60–70°C 85–87% >99%
Mixed Anhydride NaBH₄, THF 20–30°C 80–88% 99.8%
Borane-Mediated DEANB, THF Reflux 81% 99.2%
Tosylate Displacement Pd/C, THF RT–50°C 75% 98.5%

Critical Process Considerations

  • Chiral Integrity : Use of R-mandelic acid ensures enantiomeric excess >99%.
  • Purification : Recrystallization from methanol-isopropanol mixtures removes residual impurities.
  • Safety : Organic hydrogen donors (e.g., ammonium formate) reduce explosion risks vs. H₂ gas.

Chemical Reactions Analysis

Types of Reactions

2-[2-(4-aminophenyl)ethylamino]-1-phenylethanol;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions include quinones, amines, and various substituted derivatives, which have significant applications in different fields of research .

Scientific Research Applications

2-[2-(4-aminophenyl)ethylamino]-1-phenylethanol;hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[2-(4-aminophenyl)ethylamino]-1-phenylethanol;hydrochloride involves its interaction with specific molecular targets such as enzymes and receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The pathways involved include signal transduction and metabolic pathways .

Comparison with Similar Compounds

Physicochemical Properties :

  • Molecular Formula : C₁₆H₂₀ClN₂O
  • Appearance : White to off-white crystalline powder (99% purity) .
  • Key Functional Groups: Primary amine (4-aminophenyl), secondary alcohol (phenylethanol), and tertiary amine (ethylamino bridge).

Applications :
Primarily used as an intermediate in synthesizing mirabegron , a β₃-adrenergic receptor agonist for overactive bladder treatment . Its chiral (R)-configuration is critical for biological activity, as enantiomeric purity often dictates receptor binding efficacy .

Comparison with Structurally Similar Compounds

2-(Ethylamino)-1-(3-methylphenyl)propan-1-one Hydrochloride (Compound 4)

  • Key Differences: Functional Group: Ketone vs. ethanol in the target compound. Hydrogen Bonding: Exhibits distinct hydrogen-bond geometry (Table 5 in ), affecting crystallinity and solubility. Bioactivity: As a synthetic cathinone, it likely targets monoamine transporters, unlike the mirabegron intermediate’s β₃-adrenergic specificity.

2-Amino-1-(4-fluorophenyl)-2-methylpropane Hydrochloride

  • Structure : Features a 4-fluorophenyl group and dimethylated amine (CAS: 1200-27-7) .
  • Key Differences: Substituents: Fluorine’s electron-withdrawing effect vs. the target’s electron-donating amino group.

(R)-2-((4-Nitrophenethyl)amino)-1-phenylethanol Hydrochloride

  • Structure: Nitro group replaces the amino group on the phenyl ring (CAS: 521284-21-9) .
  • Key Differences: Electronic Effects: The nitro group is strongly electron-withdrawing, reducing basicity and altering reactivity in synthetic pathways. Stability: Nitro groups may confer photolytic instability compared to the amino derivative .

Ritodrine Hydrochloride

  • Structure: Contains 4-hydroxyphenyl and propanol moieties (CAS: 23239-51-2) .
  • Key Differences :
    • Polarity : Hydroxyl groups increase water solubility and hydrogen-bonding capacity.
    • Pharmacology : Ritodrine is a β₂-adrenergic agonist used as a tocolytic, contrasting with the target compound’s role as a β₃-adrenergic intermediate .

Physicochemical and Pharmacokinetic Comparisons

Compound Molecular Weight Key Functional Groups logP (Predicted) Bioactivity Target
Target Compound 294.79 Amine, ethanol, HCl salt ~1.2 β₃-Adrenergic receptor
Compound 4 255.74 Ketone, tertiary amine ~2.5 Monoamine transporters
4-Fluorophenyl Derivative 215.69 Fluorophenyl, dimethylamine ~2.8 CNS-targeted (speculative)
Nitrophenethyl Analog 322.79 Nitro group, ethanol ~1.8 Synthetic intermediate
Ritodrine 323.82 Hydroxyphenyl, propanol ~0.9 β₂-Adrenergic receptor

Biological Activity

2-[2-(4-Aminophenyl)ethylamino]-1-phenylethanol;hydrochloride, also known as (R)-2-((4-aminophenethyl)amino)-1-phenylethanol hydrochloride, is a compound with significant biological activity, primarily recognized as an intermediate in the synthesis of the pharmaceutical agent Mirabegron, which is used to treat overactive bladder. This article explores its biological properties, mechanisms of action, and relevant case studies.

  • IUPAC Name : (R)-2-((4-aminophenethyl)amino)-1-phenylethan-1-ol hydrochloride
  • CAS Number : 521284-22-0
  • Molecular Formula : C16H21ClN2O
  • Molecular Weight : 292.81 g/mol
  • Purity : Typically >95% .

The compound acts primarily as a β3 adrenergic receptor agonist. This mechanism is crucial for its therapeutic effects in managing urinary incontinence by relaxing the bladder muscle. The activation of β3 receptors leads to increased bladder capacity and reduced frequency of contractions, which is beneficial for patients with overactive bladder syndrome .

Biological Activity

The biological activity of this compound can be summarized as follows:

Activity Description
Receptor Interaction Agonist for β3 adrenergic receptors .
Therapeutic Use Treatment of overactive bladder .
Toxicity Profile May cause organ damage through prolonged exposure; classified as a skin sensitizer .

Case Studies and Research Findings

  • Clinical Efficacy : A study indicated that Mirabegron, which utilizes this compound as an intermediate, significantly improved bladder control in patients compared to placebo, showcasing a reduction in urgency and frequency of urination .
  • Safety Assessments : Safety data sheets reveal potential risks associated with prolonged exposure, including reproductive toxicity and skin sensitization . Research emphasizes the importance of handling this compound with care in laboratory settings.
  • Pharmacokinetics : The pharmacokinetic profile indicates that after administration, the compound is rapidly absorbed and metabolized, with a half-life conducive to once-daily dosing regimens for therapeutic use .

Q & A

Basic Research Questions

Q. What are the recommended synthesis routes for 2-[2-(4-aminophenyl)ethylamino]-1-phenylethanol hydrochloride, and how can purity be optimized?

  • Methodological Answer : Synthesis typically involves multi-step organic reactions, including reductive amination or nucleophilic substitution. For example, coupling 4-aminophenethylamine with a phenylethanol derivative under controlled pH (7–9) using sodium cyanoborohydride as a reducing agent . Purity optimization involves column chromatography (silica gel, methanol/ethyl acetate gradient) and recrystallization from ethanol/water mixtures. Purity ≥95% can be confirmed via HPLC (C18 column, 0.1% TFA in acetonitrile/water) .

Q. How should researchers characterize this compound’s structural and chemical properties?

  • Methodological Answer :

  • Structural Confirmation : Use 1^1H/13^13C NMR (DMSO-d6) to verify amine proton signals (δ 2.8–3.5 ppm) and aromatic protons (δ 6.5–7.5 ppm). FT-IR confirms N–H stretching (3200–3400 cm1^{-1}) and C–Cl bonds (600–800 cm1^{-1}) .
  • Thermal Stability : TGA/DSC analysis under nitrogen atmosphere (heating rate 10°C/min) reveals decomposition temperatures >200°C, critical for storage guidelines .

Q. What solvent systems are suitable for stability studies of this hydrochloride salt?

  • Methodological Answer : Aqueous buffers (pH 4–6) and polar aprotic solvents (DMSO, DMF) are optimal. Avoid basic conditions (pH >8) to prevent freebase precipitation. Accelerated stability testing (40°C/75% RH for 6 months) with periodic HPLC monitoring is advised .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer : Discrepancies often arise from assay conditions (e.g., cell line variability, concentration ranges). Standardize protocols using:

  • Positive Controls : Compare with known adrenergic agonists/antagonists (e.g., clonidine) in receptor-binding assays .
  • Dose-Response Curves : Use nonlinear regression (GraphPad Prism) to calculate EC50_{50}/IC50_{50} values across ≥3 independent replicates .
  • Meta-Analysis : Cross-reference data with PubChem or ChEMBL entries for statistical validation .

Q. What in vitro models are appropriate for studying its pharmacokinetic properties?

  • Methodological Answer :

  • Permeability : Caco-2 cell monolayers (apparent permeability coefficient, PappP_{app}) to predict intestinal absorption .
  • Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS. Intrinsic clearance (Clint_{int}) <15 µL/min/mg suggests favorable metabolic profiles .

Q. How can computational modeling predict its interaction with biological targets?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina with β2_2-adrenergic receptor (PDB ID: 2RH1) to identify binding poses. Focus on amine and phenyl group interactions with Asp113 and Asn312 residues .
  • MD Simulations : GROMACS for 100-ns trajectories to assess complex stability (RMSD <2 Å) .

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